molecular formula C17H24N2O B077919 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone CAS No. 14053-10-2

1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone

Cat. No. B077919
CAS RN: 14053-10-2
M. Wt: 272.4 g/mol
InChI Key: JSIGXBPLLLEIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone, also known as HMI-041, is a chemical compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound belongs to the class of isoindoline derivatives and has been found to possess a variety of biological activities, making it a promising candidate for drug development.

Mechanism Of Action

The exact mechanism of action of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been found to interact with several receptors and enzymes, including the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the enzyme fatty acid amide hydrolase (FAAH). These interactions can lead to the inhibition of pro-inflammatory cytokine production and the modulation of pain sensitivity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone have been extensively studied in animal models. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can reduce inflammation and pain sensitivity, as well as improve motor function in animal models of neurological disorders such as multiple sclerosis. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has also been found to have minimal toxicity and side effects in animal studies, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for lab experiments is its potential as a tool compound for the study of inflammatory and pain pathways. 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can be used to selectively modulate these pathways, allowing for the identification of novel targets for drug development. However, one limitation of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone is its relatively low potency compared to other compounds, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone. One area of research is the development of more potent derivatives of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for use as drug candidates. Another area of research is the investigation of the potential of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone for the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, the exact mechanism of action of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone and its interactions with various receptors and enzymes could be further elucidated through biochemical and structural studies.

Synthesis Methods

The synthesis of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone involves the reaction of 4-(hexahydro-4,7-methanoisoindolin-2-yl)-2-butyn-1-ol with 2-pyrrolidinone in the presence of a catalyst. The reaction proceeds through a series of steps, including dehydration and cyclization, to form the final product. The synthesis of 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been reported in several scientific publications, and the yield and purity of the compound can be optimized through various reaction conditions.

Scientific Research Applications

1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has been extensively studied for its potential pharmacological properties. One of the main areas of research has been its anti-inflammatory activity. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory activity, 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone has also been found to possess analgesic properties. Studies have shown that 1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone can reduce pain sensitivity in animal models, making it a potential candidate for the treatment of chronic pain.

properties

CAS RN

14053-10-2

Product Name

1-(4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl)-2-pyrrolidinone

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1-[4-(4-azatricyclo[5.2.1.02,6]decan-4-yl)but-2-ynyl]pyrrolidin-2-one

InChI

InChI=1S/C17H24N2O/c20-17-4-3-9-19(17)8-2-1-7-18-11-15-13-5-6-14(10-13)16(15)12-18/h13-16H,3-12H2

InChI Key

JSIGXBPLLLEIPY-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC#CCN2CC3C4CCC(C4)C3C2

Canonical SMILES

C1CC(=O)N(C1)CC#CCN2CC3C4CCC(C4)C3C2

synonyms

1-[4-(Hexahydro-4,7-methanoisoindolin-2-yl)-2-butynyl]-2-pyrrolidone

Origin of Product

United States

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